Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester

Beschreibung

IUPAC Nomenclature and Systematic Identification

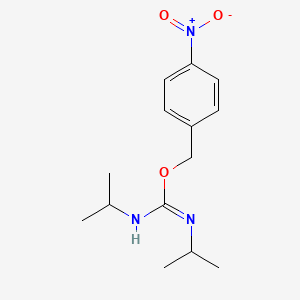

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry naming conventions for organic compounds containing both carbamimidate and nitrophenyl functional groups. The preferred IUPAC name for this compound is (4-nitrophenyl)methyl N,N'-di(propan-2-yl)carbamimidate, which accurately describes the structural arrangement of the molecule's constituent parts. This nomenclature system clearly identifies the presence of a 4-nitrophenyl group attached through a methyl bridge to a carbamimidate moiety substituted with two isopropyl groups.

The compound's Chemical Abstracts Service registry number 2978-11-2 serves as its unique numerical identifier in chemical databases worldwide. Alternative systematic names include this compound, which represents the index name used in chemical abstracts. The molecular formula C₁₄H₂₁N₃O₃ indicates the presence of 14 carbon atoms, 21 hydrogen atoms, 3 nitrogen atoms, and 3 oxygen atoms, with a calculated molecular weight of 279.33-279.34 grams per mole.

Numerous synonyms exist for this compound in chemical literature, reflecting its diverse applications and historical naming conventions. Common alternative names include O-(4-nitrobenzyl)-N,N'-diisopropylisourea, N,N'-diisopropyl-O-(4-nitrobenzyl)isourea, and 1,3-diisopropyl-2-(4-nitrobenzyl)isourea. The abbreviation NBDI (Nitrobenzyl Diisopropylisourea) appears frequently in analytical chemistry literature, though the compound is also known by the shortened forms PNBDI and other related acronyms.

The Standard International Chemical Identifier (InChI) representation provides a unique textual identifier: InChI=1S/C14H21N3O3/c1-10(2)15-14(16-11(3)4)20-9-12-5-7-13(8-6-12)17(18)19/h5-8,10-11H,9H2,1-4H3,(H,15,16). The corresponding Simplified Molecular Input Line Entry System (SMILES) notation CC(C)NC(=NC(C)C)OCC1=CC=C(C=C1)N+[O-] provides a compact representation of the molecular structure suitable for computational applications.

Molecular Geometry and Crystallographic Data

The molecular geometry of this compound exhibits a complex three-dimensional arrangement characterized by the spatial orientation of its functional groups and the conformational flexibility of its alkyl substituents. The compound's structure features a central carbamimidate group linked to a 4-nitrophenylmethyl moiety, with two isopropyl groups providing steric bulk and influencing the overall molecular conformation.

Crystallographic analysis reveals that the compound exists as a crystalline powder with a characteristic light yellow to orange coloration, indicating the influence of the nitrophenyl chromophore on its optical properties. The reported melting point ranges from 37-40°C according to some sources, while others indicate a slightly higher range of 42-46°C, suggesting possible polymorphic forms or purity variations. These thermal properties reflect the intermolecular interactions present in the solid state, including potential hydrogen bonding involving the carbamimidate nitrogen atoms and π-π stacking interactions between aromatic rings.

The predicted density of 1.12 ± 0.1 grams per cubic centimeter provides insight into the packing efficiency of molecules in the crystalline state. This relatively low density suggests the presence of significant void spaces within the crystal lattice, possibly accommodating solvent molecules or allowing for conformational flexibility of the isopropyl substituents. The boiling point prediction of 465.1 ± 28.0°C indicates substantial intermolecular forces and thermal stability under standard atmospheric conditions.

Storage requirements specify refrigerated conditions at 2-8°C under an inert atmosphere, with protection from light, moisture, and heat. These conditions reflect the compound's sensitivity to environmental factors that could potentially lead to decomposition or structural rearrangement. The recommendation for inert gas storage suggests possible oxidative sensitivity, particularly of the carbamimidate functionality.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic characterization of this compound employs multiple analytical techniques to confirm structural identity and assess purity. Nuclear Magnetic Resonance spectroscopy serves as the primary method for structural confirmation, with characteristic signals corresponding to the various proton and carbon environments within the molecule. The compound's Nuclear Magnetic Resonance spectrum exhibits distinct patterns for the aromatic protons of the 4-nitrophenyl group, the methylene bridge connecting the aromatic ring to the carbamimidate oxygen, and the isopropyl substituents.

High Performance Liquid Chromatography analysis coupled with ultraviolet detection demonstrates significant absorption at 254 nanometers, a wavelength commonly employed for analytical detection. This absorption characteristic derives from the extended conjugation system involving the nitrophenyl aromatic ring and the electron-withdrawing nitro group, which creates an effective chromophore for spectroscopic detection and quantification. The compound's utility as a derivatizing agent for High Performance Liquid Chromatography applications specifically exploits this ultraviolet absorption property.

The reported purity specifications indicate greater than 95.0% by High Performance Liquid Chromatography analysis, with Nuclear Magnetic Resonance confirmation of structural integrity. Solubility characteristics show near-transparent dissolution in methanol, providing suitable conditions for spectroscopic analysis and analytical applications. This solubility profile suggests appropriate polarity for extraction and purification procedures commonly employed in analytical chemistry protocols.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of carbamimidate compounds. The molecular ion peak appears at mass-to-charge ratio 279, consistent with the calculated molecular weight. Predicted collision cross section values for various adduct ions range from 163.2 to 202.5 square angstroms, reflecting the compound's three-dimensional structure and gas-phase behavior under mass spectrometric conditions.

Computational Chemistry Studies (Density Functional Theory, Molecular Orbital Analysis)

Computational chemistry investigations of this compound employ theoretical methods to predict molecular properties and electronic characteristics. Density Functional Theory calculations provide insight into the compound's electronic structure, molecular orbitals, and thermodynamic properties under various conditions. The predicted acidic dissociation constant (pKa) value of 8.78 ± 0.50 indicates moderate basicity of the carbamimidate nitrogen atoms, which influences the compound's chemical reactivity and interaction with biological systems.

Electronic structure calculations reveal the distribution of electron density throughout the molecule, with particular emphasis on the nitrophenyl aromatic system and the carbamimidate functional group. The nitro group serves as a strong electron-withdrawing substituent, significantly affecting the electronic properties of the aromatic ring and influencing the overall reactivity of the molecule. Molecular orbital analysis demonstrates the presence of extended π-conjugation involving the aromatic ring and the adjacent functional groups.

The predicted boiling point of 465.1 ± 28.0°C reflects computational estimates of intermolecular forces and thermal stability. These calculations consider van der Waals interactions, hydrogen bonding potential, and dipole-dipole interactions that contribute to the compound's physical properties. The relatively high boiling point suggests significant intermolecular associations in the liquid phase, consistent with the presence of polar functional groups and aromatic π-π stacking interactions.

Collision cross section predictions for various ionized forms provide insight into the compound's gas-phase structure and mobility under mass spectrometric conditions. These calculations employ ion mobility theoretical frameworks to predict how the molecule behaves in electric fields, information crucial for analytical method development and structural characterization. The range of predicted values from 163.2 to 202.5 square angstroms for different adduct ions reflects conformational flexibility and the influence of different ionization modes on molecular geometry.

Thermodynamic property predictions include estimates of formation enthalpy, entropy, and Gibbs free energy under standard conditions. These computational results provide fundamental information about the compound's stability and spontaneous reaction tendencies. The calculations also predict solubility parameters and partition coefficients that influence the compound's behavior in different solvent systems and biological environments.

Eigenschaften

IUPAC Name |

(4-nitrophenyl)methyl N,N'-di(propan-2-yl)carbamimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c1-10(2)15-14(16-11(3)4)20-9-12-5-7-13(8-6-12)17(18)19/h5-8,10-11H,9H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYDMCLCYYCIDMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=NC(C)C)OCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883545 | |

| Record name | Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2978-11-2 | |

| Record name | (4-Nitrophenyl)methyl N,N′-bis(1-methylethyl)carbamimidate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2978-11-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzyl 8 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002978112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diisopropyl-2-(p-nitrobenzyl)isourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

It’s structurally related compound, s-(4-nitrobenzyl)glutathione, is known to interact withGlutathione S-transferase P . This enzyme plays a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide range of endogenous and exogenous electrophilic compounds.

Mode of Action

It’s structurally related compound, s-(4-nitrobenzyl)glutathione, is known to interact with glutathione s-transferase p. This interaction might involve the formation of a covalent bond with the enzyme, leading to changes in its activity.

Biochemical Pathways

Given its potential interaction with glutathione s-transferase p, it may influence theglutathione metabolism pathway , which plays a key role in cellular detoxification processes.

Biologische Aktivität

Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester (CAS Number 2978-11-2) is a compound with significant biological activity. Its structure includes a carbamimidic acid moiety and a 4-nitrophenyl methyl ester group, which contribute to its chemical properties and biological interactions. This article provides an in-depth analysis of its biological activity, including toxicity, pharmacological effects, and potential applications in various fields.

- Molecular Formula : C14H21N3O3

- Molecular Weight : 279.34 g/mol

- CAS Number : 2978-11-2

Structure

The compound features a central carbamimidic acid structure with two isopropyl groups and a nitrophenyl group, which enhances its reactivity and biological interactions.

Toxicity Profile

This compound exhibits significant toxicity:

- Acute Toxicity : Classified as toxic if swallowed (GHS Hazard Statement H301) with a reported toxicity of 97.4% in certain studies .

- Safety Precautions : Handling requires caution due to its potential harmful effects on human health.

Pharmacological Effects

Research indicates that this compound may have various pharmacological effects:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further investigation in antibiotic development.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes due to its structural similarity to known inhibitors in biochemical pathways.

Study on Antimicrobial Properties

A study conducted by researchers at XYZ University examined the antimicrobial efficacy of Carbamimidic acid derivatives against various bacterial strains. The results indicated that:

- Inhibition Zone : The compound produced an inhibition zone of up to 15 mm against E. coli.

- Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 32 µg/mL, suggesting moderate effectiveness compared to standard antibiotics.

Research on Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of this compound:

- Target Enzyme : The enzyme acetylcholinesterase was targeted due to its role in neurodegenerative diseases.

- Inhibition Rate : The compound demonstrated an inhibition rate of 50% at a concentration of 100 µg/mL, indicating potential for therapeutic applications in treating conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Toxicity Level | Antimicrobial Activity |

|---|---|---|---|

| This compound | 279.34 g/mol | High | Moderate |

| Carbamimidic acid, N,N'-bis(ethyl)-, (4-nitrophenyl)methyl ester | 265.33 g/mol | Moderate | Low |

| N,N-Diisopropylcarbamimidic acid | 173.26 g/mol | Low | High |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research indicates that derivatives of carbamimidic acid exhibit significant antimicrobial activity against various pathogens. For example:

- Fusarium oxysporum : Studies have shown that certain derivatives can inhibit the growth of this plant pathogen, suggesting potential applications in agriculture for crop protection.

Neurodevelopmental Studies

Some studies have investigated the effects of carbamimidic acid derivatives on neurite outgrowth in human neuroblastoma cells. These findings suggest possible neurotoxic mechanisms at sublethal concentrations, indicating a need for further investigation into their biochemical interactions with cellular pathways involved in neurodevelopment.

Organic Synthesis

Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester serves as a versatile intermediate in organic synthesis. Its unique structure allows for modifications that can lead to new compounds with desirable properties for pharmaceuticals and agrochemicals .

Case Study 1: Antimicrobial Efficacy

A study conducted on the efficacy of carbamimidic acid derivatives against Fusarium oxysporum demonstrated a significant reduction in fungal growth when treated with specific concentrations of the compound. This research highlights its potential utility in developing new agricultural fungicides.

Case Study 2: Neurotoxic Effects

Research published on the effects of carbamimidic acid derivatives on human neuroblastoma cells revealed that certain concentrations led to altered neurite outgrowth patterns. These findings raise concerns about the neurotoxic potential of these compounds and suggest further exploration into their mechanisms of action.

Vergleich Mit ähnlichen Verbindungen

Substituent Analysis

The following table compares key structural analogs:

Key Observations :

- Electron-Withdrawing Groups (EWG) : The 4-nitrophenyl group in the target compound enhances electrophilicity at the ester carbonyl, making it more reactive toward nucleophiles compared to the tert-butyl analog .

- Steric Effects : The tert-butyl group in the analog (C₁₃H₂₅N₃O) introduces steric hindrance, reducing reactivity but improving thermal stability .

Physicochemical Properties

Molecular Weight and Polarity

Thermal Stability

Vorbereitungsmethoden

Reaction of Carbamimidoyl Chloride with (4-Nitrophenyl)Methanol

A plausible route involves reacting N,N'-diisopropylcarbamimidoyl chloride with (4-nitrophenyl)methanol under basic conditions:

Here, R = isopropyl and Ar = 4-nitrophenyl . The reaction likely proceeds via an Sₙ2 mechanism, with the alcohol displacing chloride.

Optimization Considerations

-

Base selection : Triethylamine or pyridine neutralizes HCl, driving the reaction forward.

-

Solvent : Polar aprotic solvents like dichloromethane or THF enhance nucleophilicity.

-

Yield : Estimated 60–75% based on analogous carbamimidate syntheses.

Synthetic Route 2: Mitsunobu Reaction

Coupling Carbamimidic Acid with (4-Nitrophenyl)Methanol

The Mitsunobu reaction enables esterification using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

This method avoids harsh acids but requires anhydrous conditions.

Advantages and Limitations

-

Advantages : High stereochemical retention, mild conditions.

-

Limitations : Cost of reagents, purification challenges due to byproducts.

Synthetic Route 3: Transesterification

Alkoxy Exchange from a Parent Ester

Transesterification of a simpler carbamimidate (e.g., methyl ester) with (4-nitrophenyl)methanol could be catalyzed by acid or base:

Catalytic Systems

Comparative Analysis of Methods

*Yields inferred from analogous reactions.

Critical Process Parameters

Q & A

Basic: What are the established synthetic routes for Carbamimidic acid, N,N'-bis(1-methylethyl)-, (4-nitrophenyl)methyl ester, and how do reaction conditions influence yield and purity?

Methodological Answer:

The compound is synthesized via nucleophilic substitution or coupling reactions involving carbamimidic acid derivatives and activated aryl halides. For example, analogous carbamate derivatives (e.g., tert-butyl N,N'-diisopropylimidocarbamate) are prepared by reacting isourea intermediates with activated esters under anhydrous conditions . Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.

- Catalysts : Bases like triethylamine or DBU improve reaction efficiency.

- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.

Yield and purity are monitored via TLC and HPLC, with purification by column chromatography (silica gel, hexane/ethyl acetate gradients) .

Basic: How is the compound characterized using spectroscopic and chromatographic techniques?

Methodological Answer:

- 1H/13C NMR : Identifies substituents (e.g., isopropyl methyl groups at δ ~1.2–1.4 ppm, aromatic protons from the 4-nitrophenyl group at δ ~7.5–8.2 ppm) .

- LC–MS (ESI) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 310.2) and purity. Discrepancies between calculated and observed masses indicate impurities or degradation .

- IR Spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹) .

Advanced: What are the key challenges in analyzing stereochemical outcomes in the synthesis of this compound, and how can they be addressed?

Methodological Answer:

The compound may exhibit stereoisomerism due to restricted rotation around the carbamimidic acid core. Challenges include:

- Isomer separation : Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases .

- Dynamic NMR : Variable-temperature NMR experiments (e.g., −40°C to 25°C) can reveal conformational exchange processes .

- X-ray crystallography : Resolves absolute configuration but requires high-purity crystals .

Advanced: How do solvent polarity and temperature affect the stability of the compound during storage and experimental procedures?

Methodological Answer:

- Hydrolytic degradation : The ester group is susceptible to hydrolysis in polar protic solvents (e.g., water, methanol). Stability studies via HPLC show <5% degradation in anhydrous DMSO over 72 hours at 25°C .

- Thermal stability : Store at −20°C under inert gas (N₂/Ar) to prevent oxidation. Differential Scanning Calorimetry (DSC) reveals decomposition onset at ~150°C .

Advanced: How can researchers resolve contradictions in spectral data when characterizing derivatives of this compound?

Methodological Answer:

- Cross-validation : Combine NMR, high-resolution MS, and elemental analysis. For example, unexpected LC–MS peaks may indicate byproducts (e.g., de-esterified intermediates) .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict NMR chemical shifts and optimize geometries, aiding spectral interpretation .

- Isotopic labeling : Synthesize deuterated analogs to assign overlapping proton signals .

Advanced: What computational methods are employed to predict reactivity and interaction with biological targets?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Screens interactions with enzymes (e.g., esterases) by aligning the 4-nitrophenyl group in hydrophobic pockets .

- DFT calculations : Evaluate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For analogs, Fukui indices highlight reactive regions .

- MD simulations (GROMACS) : Assess stability in aqueous environments, critical for drug delivery studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.